The synthesis of 6-(2,4-Difluorophenoxy)hexan-2-one typically involves several steps, primarily focusing on the introduction of the difluorophenoxy group onto the hexanone structure.
The molecular structure of 6-(2,4-Difluorophenoxy)hexan-2-one can be described as follows:
CCCCC(=O)OC1=C(C=C(C=C1F)F)C
.6-(2,4-Difluorophenoxy)hexan-2-one can participate in various chemical reactions:
The mechanism of action for 6-(2,4-Difluorophenoxy)hexan-2-one primarily revolves around its interactions at a molecular level:
The physical and chemical properties of 6-(2,4-Difluorophenoxy)hexan-2-one include:
Property | Value |
---|---|
Molecular Weight | 228.24 g/mol |
Density | Approx. 1.1 g/cm³ |
Boiling Point | ~220 °C |
Solubility | Soluble in organic solvents |
6-(2,4-Difluorophenoxy)hexan-2-one has several applications across various fields:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7